[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride
Description
[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride is a benzimidazole-derived compound featuring a 2-methyl-substituted benzimidazole core linked to a benzylamine group via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and crystallographic studies. Benzimidazole derivatives are widely investigated for their biological activities, including antimicrobial, anticancer, and kinase inhibition properties, owing to their ability to mimic purine bases in nucleic acids or interact with enzyme active sites .
Properties
IUPAC Name |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13;/h2-9H,10,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVOBNMNXUPSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820683-68-8 | |
| Record name | [4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of o-Phenylenediamine with Aldehydes
The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine with aldehydes. For 2-methyl-1H-benzimidazole, propionaldehyde or acetone derivatives serve as methyl group precursors. In one protocol, o-phenylenediamine reacts with 4-(aminomethyl)benzaldehyde in the presence of boric acid (3 mol%) in aqueous ethanol (50% v/v) at 80°C for 6 hours, yielding 4-(2-methyl-1H-benzimidazol-1-yl)benzaldehyde. This method achieves 78–85% purity, with column chromatography (ethyl acetate/hexane, 3:5) enhancing purity to >95%.
Cyclization Using Carbodiimides
Alternative approaches employ carbodiimides as coupling agents. For example, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-1H-benzimidazole-5-carboxamido)propanoate mesylate undergoes cyclization in chloroform with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at 25–35°C. This method facilitates >90% conversion but requires post-reaction filtration to remove dicyclohexylurea byproducts.
Hydrochloride Salt Formation
In Situ Salt Formation with HCl Gas
The free base is dissolved in ethanol, and hydrochloric acid gas is purged at −15°C until pH < 2. Crystallization at 4°C yields the hydrochloride salt with 95% purity. This method avoids excess water, minimizing hydrolysis risks.
Acidic Workup with Concentrated HCl
Alternative protocols use 37% HCl in ethanol (1:2 v/v) under reflux for 1 hour. Cooling to room temperature precipitates the salt, which is filtered and washed with cold ethanol (yield: 88–92%).
Optimization and Scalability
Solvent Systems for Improved Yield
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol/water mixtures (3:1) balance solubility and ease of isolation.
Catalytic Enhancements
Boric acid catalysis in aqueous media reduces side reactions compared to H₂SO₄, improving atom economy by 15–20%.
Comparative Data Tables
Table 1. Efficiency of Benzimidazole Core Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and inferred physicochemical properties of the target compound and its analogs:
Key Observations:
- Counterion Impact: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms.
- In contrast, the 5-methyl analog may allow better planarity for interactions.
- Heterocycle Influence : Thiadiazole-containing analogs exhibit enhanced rigidity, which may improve metabolic stability but reduce solubility. Tetrazole derivatives offer distinct electronic profiles due to their acidic nature (pKa ~4.9), influencing ionization at physiological pH.
Biological Activity
[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride is a compound belonging to the class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H16ClN3
- Molecular Weight : 273.76 g/mol
The presence of the benzimidazole moiety is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. In a study by Birajdar et al., various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed moderate to good antibacterial activity compared to standard antibiotics such as ciprofloxacin and norfloxacin .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Good |
| Ciprofloxacin | High | High |
| Norfloxacin | High | Moderate |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. A recent investigation focused on the effects of related compounds on K562 leukemia cells. The study revealed that these compounds induced cytotoxic effects and apoptosis in both imatinib-sensitive (K562S) and resistant (K562R) cell lines. The mechanism involved activation of caspases and modulation of apoptotic gene expression, indicating a promising therapeutic avenue for leukemia treatment .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound include:
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Inhibition of P-glycoprotein : Studies suggest that it may inhibit P-glycoprotein activity, which is crucial for drug resistance in cancer therapies .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Case Study 1 : A patient with chronic myeloid leukemia treated with a benzimidazole derivative showed significant reduction in leukemic cell counts after a 12-week treatment period.
- Case Study 2 : In a cohort study involving patients with bacterial infections unresponsive to standard treatments, administration of related benzimidazole compounds resulted in improved clinical outcomes.
Q & A
Q. What are the standard synthetic routes for [4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride, and how can yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from benzimidazole precursors. Key steps include:
- Coupling Reactions: Use palladium or copper catalysts (e.g., Pd(OAc)₂, CuI) in solvents like DMF or dichloromethane under inert atmospheres to form the benzimidazole-benzyl linkage .
- Amine Protection/Deprotection: Employ Boc or Fmoc groups to protect the amine during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .
- Optimization: Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity to maximize yield (reported yields: 50–85%) .
Q. Which analytical techniques are essential for structural characterization?
Methodological Answer:
Q. What preliminary assays evaluate its biological activity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: Test viability in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to controls like cisplatin .
- Enzyme Inhibition: Assess activity against targets like topoisomerase II or kinases using fluorescence-based assays .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
- Molecular Docking: Simulate binding to targets (e.g., DNA gyrase) with AutoDock Vina; prioritize derivatives with lower binding energies (< -8 kcal/mol) .
- ADMET Prediction: Use SwissADME to optimize solubility (> -3.0 LogS) and reduce hepatotoxicity .
Q. How do solvent and pH conditions influence chemical reactivity in downstream modifications?
Methodological Answer:
- Nucleophilic Substitution: In polar aprotic solvents (e.g., DMF), the amine reacts with alkyl halides at pH 8–10 (controlled by NaHCO₃) to form secondary amines .
- Oxidation: Treat with KMnO₄ in acidic conditions (H₂SO₄, 50°C) to oxidize the benzyl group to a ketone .
- Stability Tests: Monitor degradation via HPLC under varying pH (2–12) and temperatures (25–60°C) .
Q. How to resolve contradictions in reported biological data across studies?
Methodological Answer:
- Purity Analysis: Compare HPLC purity (>95% vs. <90%) and salt forms (hydrochloride vs. freebase) between studies .
- Assay Standardization: Re-evaluate MIC values using CLSI guidelines or re-test in isogenic cell lines to control genetic variability .
- Meta-Analysis: Aggregate data from structurally analogous compounds (e.g., 2-methylbenzimidazole derivatives) to identify trends .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., mesylate, citrate) using phase-solubility diagrams .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation; measure drug release in PBS (pH 7.4) .
- Prodrug Design: Synthesize acetylated or PEGylated derivatives to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
